2-chloro-N,N-dimethylisonicotinamide

Description

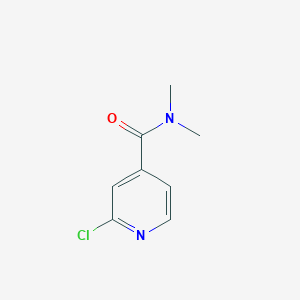

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLAJZPKKCKUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376266 | |

| Record name | 2-chloro-N,N-dimethylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209262-63-5 | |

| Record name | 2-Chloro-N,N-dimethyl-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209262-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N,N-dimethylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N,N-dimethylisonicotinamide: Navigating a Data Gap

A comprehensive search for the chemical properties, experimental protocols, and biological activity of 2-chloro-N,N-dimethylisonicotinamide has revealed a significant lack of specific data for this particular isomer. The available scientific literature and chemical databases predominantly feature information on its close structural isomer, 2-chloro-N,N-dimethylnicotinamide. While these compounds share a similar molecular formula, the different substitution pattern on the pyridine ring is expected to result in distinct physical, chemical, and biological properties.

This guide will summarize the available information for the closely related 2-chloro-N,N-dimethylnicotinamide to provide a comparative context for researchers, scientists, and drug development professionals. It is crucial to emphasize that the data presented below should not be directly extrapolated to this compound.

General Properties and Synthesis of Chlorinated Nicotinamide Derivatives

Chlorinated nicotinamide and isonicotinamide derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorine atom on the pyridine ring allows for a variety of nucleophilic substitution reactions, making it a versatile scaffold for chemical modifications.

The synthesis of such compounds generally involves the chlorination of the corresponding hydroxypyridine derivative or the amidation of a chlorinated nicotinic or isonicotinic acid.

Chemical Properties of 2-chloro-N,N-dimethylnicotinamide

For the purpose of providing a reference point, the following table summarizes the known chemical properties of 2-chloro-N,N-dimethylnicotinamide.

| Property | Value | Reference |

| CAS Number | 52943-21-2 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.63 g/mol | [1][2] |

| IUPAC Name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | [1] |

| Synonyms | 2-chloro-n,n-dimethyl-nicotinamide, 2-chloropyridine-3-carboxylic acid n,n-dimethylamide | [1] |

Experimental Protocols: Synthesis of 2-chloro-N,N-dimethylnicotinamide

Several methods for the synthesis of 2-chloro-N,N-dimethylnicotinamide have been reported. One common approach involves the reaction of 2-chloronicotinoyl chloride with dimethylamine. An alternative, more environmentally friendly method has also been described.

Method 1: From 2-Chloronicotinic Acid

This traditional method involves the conversion of 2-chloronicotinic acid to its acid chloride, followed by reaction with dimethylamine.

-

Step 1: Formation of 2-chloronicotinoyl chloride. 2-chloronicotinic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Step 2: Amidation. The resulting 2-chloronicotinoyl chloride is then reacted with dimethylamine to yield 2-chloro-N,N-dimethylnicotinamide. This reaction typically yields results around 95%.

Method 2: From 2-chloro-3-trichloromethylpyridine

A method with a reported yield of up to 98.5% utilizes 2-chloro-3-trichloromethylpyridine as the starting material.[3]

-

Reaction: 2-chloro-3-trichloromethylpyridine is reacted with dimethylamine in water.[3]

-

Conditions: The reaction is carried out at a pH of 8-10 and a temperature of 80-98°C for 3-5 hours.[3]

The workflow for this synthesis can be visualized as follows:

Caption: Synthesis of 2-chloro-N,N-dimethylnicotinamide.

Reactivity and Potential Biological Activity

The chloro- and dimethylamino- groups are the primary sites of reactivity in these molecules. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The dimethylamino group can be involved in protonation and deprotonation reactions.

While no specific biological activity has been reported for this compound, isonicotinamide derivatives, in general, are known to exhibit diverse biological activities.[4] Some have been investigated for their potential as enzyme inhibitors, including kinase inhibitors which are relevant in cancer research.[4]

Conclusion and Future Directions

There is a clear need for further research to characterize the chemical and biological properties of this compound. Researchers interested in this compound would need to perform de novo synthesis and characterization. The synthetic routes analogous to those used for 2-chloro-N,N-dimethylnicotinamide could serve as a starting point for developing a synthetic protocol. Subsequent detailed analysis using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity. Finally, biological screening would be necessary to elucidate any potential therapeutic applications.

Until such studies are conducted and published, any discussion on the specific properties and applications of this compound remains speculative and should be approached with caution. Researchers are encouraged to consult primary literature and chemical databases for the most current information.

References

Technical Guide: 2-chloro-N,N-dimethylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylisonicotinamide, a pyridine carboxamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide also incorporates information from closely related analogues to provide a broader context for its potential properties and applications. The core structure, featuring a substituted pyridine ring, is a common scaffold in pharmacologically active molecules.

Disclaimer: No specific CAS Number for this compound has been found in publicly available databases as of the writing of this guide, suggesting it may be a novel or less-common chemical entity.

Physicochemical Properties

| Property | 2-chloro-N,N-dimethylnicotinamide | 4-chloro-N,N-dimethyl-pyridine-2-carboxamide | This compound (Predicted) |

| CAS Number | 52943-21-2[1] | 114780-06-2[2] | Not Available |

| Molecular Formula | C₈H₉ClN₂O | C₈H₉ClN₂O | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol [1] | 184.62 g/mol [2] | ~184.6 g/mol |

| Appearance | White Solid (Typical for similar compounds) | Data Not Available | Likely a solid at room temperature |

| Solubility | Soluble in Water and Methanol (for the HCl salt of a related compound)[3] | Data Not Available | Expected to have some solubility in organic solvents |

| Melting Point | Data Not Available | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | Data Not Available | Data Not Available |

Synthesis and Experimental Protocols

A definitive, validated synthesis protocol for this compound is not published. However, based on established synthetic routes for analogous pyridine carboxamides, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

The synthesis of this compound would likely start from 2-chloroisonicotinic acid. The carboxylic acid would first be activated, for example, by conversion to an acyl chloride, which is then reacted with dimethylamine to form the desired amide.

References

- 1. 2-Chloro-N,N-dimethylnicotinamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-chloro-N,N-dimethylpyridine-2-carboxamide | C8H9ClN2O | CID 4962252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

In-Depth Technical Guide: 2-Chloro-N,N-dimethylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-chloro-N,N-dimethylisonicotinamide. While detailed experimental data for this specific compound is not extensively available in public literature, this document compiles the known information and provides context based on related chemical structures. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data and outlining potential synthetic approaches.

Molecular Structure and Identifiers

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a chlorine atom at the 2-position and an N,N-dimethylcarboxamide group at the 4-position. This specific arrangement distinguishes it from its isomer, 2-chloro-N,N-dimethylnicotinamide, where the carboxamide group is at the 3-position.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 209262-63-5 | [1] |

| Molecular Formula | C₈H₉ClN₂O | - |

| Molecular Weight | 184.63 g/mol | - |

| Canonical SMILES | O=C(C1=CC(Cl)=NC=C1)N(C)C | - |

| InChI | Not explicitly found in search results | - |

| InChIKey | Not explicitly found in search results | - |

Physicochemical Properties

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly accessible databases.

-

¹H NMR: A certificate of analysis confirms that the ¹H NMR spectrum is consistent with the proposed structure[2]. However, the detailed spectral data with chemical shifts and coupling constants was not provided in the search results.

-

¹³C NMR, IR, Mass Spectrometry: No specific experimental data for ¹³C NMR, Infrared (IR) spectroscopy, or Mass Spectrometry for this compound were found in the performed searches.

Synthesis Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the search results. However, based on general organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway can be proposed.

A common method for the synthesis of similar N,N-dimethylamides involves the reaction of a corresponding acid chloride with dimethylamine. Therefore, a likely precursor for the synthesis of this compound would be 2-chloroisonicotinoyl chloride.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the search results regarding the biological activity or associated signaling pathways of this compound. Research on similar isonicotinamide derivatives suggests potential applications in medicinal chemistry, including as inhibitors of certain kinases which are significant in cancer pathways[3]. However, without experimental data on the title compound, any potential biological role remains speculative.

Conclusion

This compound is a distinct chemical entity with the CAS number 209262-63-5. While its basic molecular identifiers have been established, a significant gap exists in the publicly available scientific literature concerning its detailed physicochemical properties, comprehensive spectroscopic data, validated synthesis protocols, and biological activity. This guide consolidates the currently available information and highlights the areas where further research is needed to fully characterize this compound for its potential applications in scientific and drug development endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-chloro-N,N-dimethylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-chloro-N,N-dimethylisonicotinamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development activities.

Overview of the Primary Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process commencing from 2-chloroisonicotinic acid. This pathway is favored for its high yields and straightforward procedures. The overall transformation is depicted in the workflow below.

Spectroscopic Profile of 2-chloro-N,N-dimethylisonicotinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document, therefore, provides available information on closely related isomers, specifically 2-chloro-N,N-dimethylnicotinamide, to offer insights into the expected analytical methodologies and potential spectral features. The lack of specific data for the isonicotinamide isomer highlights a gap in the current chemical literature.

Spectroscopic Data (Data for 2-chloro-N,N-dimethylnicotinamide as a reference)

Due to the absence of published data for 2-chloro-N,N-dimethylisonicotinamide, we present data for its structural isomer, 2-chloro-N,N-dimethylnicotinamide, for illustrative purposes. It is crucial to note that the substitution pattern on the pyridine ring (isonicotinamide at position 4, nicotinamide at position 3) will lead to distinct chemical shifts and spectral patterns.

Table 1: Reference ¹H NMR Data for a Related Isomer

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-chloro-N,N-dimethylnicotinamide | - | Data not available in compiled sources |

Table 2: Reference ¹³C NMR Data for a Related Isomer

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2-chloro-N,N-dimethylnicotinamide | - | Data not available in compiled sources |

Table 3: Reference IR Data for a Related Isomer

| Compound | Sample Phase | Wavenumber (cm⁻¹) |

| 2-chloro-N,N-dimethylnicotinamide | - | Data not available in compiled sources |

Table 4: Reference Mass Spectrometry Data for a Related Isomer

| Compound | Ionization Method | m/z |

| 2-chloro-N,N-dimethylnicotinamide | ESI-MS | Conforms to expected mass |

Experimental Protocols (General Methodologies)

While specific protocols for this compound were not found, the synthesis of its isomer, 2-chloro-N,N-dimethylnicotinamide, has been described. A general synthetic approach involves the reaction of a suitable 2-chloropyridine precursor with dimethylamine.

A plausible synthetic route for this compound would start from 2-chloroisonicotinic acid. The carboxylic acid would be activated, for example, by conversion to the corresponding acid chloride with a reagent like thionyl chloride or oxalyl chloride. Subsequent reaction with dimethylamine would yield the desired N,N-dimethylamide.

Characterization would then follow standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically on a solid sample as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Key vibrational frequencies for the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds would be identified.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern would be determined using a mass spectrometer, likely with electrospray ionization (ESI) for soft ionization to observe the molecular ion peak.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectroscopic data for a novel compound like this compound is depicted in the following diagram.

The Strategic Utility of 2-chloro-N,N-dimethylisonicotinamide in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N,N-dimethylisonicotinamide, a substituted pyridine derivative, has emerged as a versatile and highly valuable starting material in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a dimethylamide moiety on a pyridine scaffold, make it an attractive building block for the construction of diverse molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis of this compound, its applications as a synthetic intermediate, and its role in the development of novel drug candidates, with a focus on kinase inhibitors.

Synthesis of this compound: A Methodological Overview

The efficient synthesis of this compound is crucial for its widespread application. While various synthetic strategies can be envisioned, a common and effective approach involves a two-step process starting from the readily available 2-chloroisonicotinic acid. This process typically involves the activation of the carboxylic acid followed by amidation with dimethylamine.

A prevalent method for the synthesis of the isomeric 2-chloro-N,N-dimethylnicotinamide, which can be adapted for the isonicotinamide counterpart, involves the use of 2-chloro-3-trichloromethylpyridine as a starting material. This method achieves a high yield through a straightforward reaction with dimethylamine in an aqueous medium.[1]

Table 1: Synthetic Routes to 2-chloro-N,N-dimethylnicotinamide and Analogs

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-chloro-3-trichloromethylpyridine | Dimethylamine, water, 80-98°C, 3-5h, pH 8-10 | 2-chloro-N,N-dimethylnicotinamide | up to 98.5% | CN101693687B[1] |

| 2-chloronicotinic acid | 1. Thionyl chloride; 2. Dimethylamine | 2-chloro-N,N-dimethylnicotinamide | ~95% | [1] |

| 2-chloroisonicotinic acid | 1. Activating agent (e.g., SOCl₂, oxalyl chloride); 2. Dimethylamine | This compound | Not specified | General Method |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine[1]

This protocol describes the synthesis of the nicotinamide isomer but provides a valuable reference for the synthesis of the isonicotinamide.

-

To a reaction vessel, add 2-chloro-3-trichloromethylpyridine and water.

-

Add an aqueous solution of dimethylamine to the mixture, adjusting the pH to between 8 and 10.

-

Heat the reaction mixture to 80-98°C and stir for 3-5 hours.

-

Continuously add dimethylamine solution during the reaction to maintain the pH between 8 and 10.

-

Upon completion of the reaction, cool the mixture and isolate the product. The yield of 2-chloro-N,N-dimethylnicotinamide is reported to be up to 98.5%.

Protocol 2: General Procedure for the Synthesis of this compound from 2-chloroisonicotinic acid

This generalized protocol is based on standard amidation procedures.

-

Acid Chloride Formation: To a solution of 2-chloroisonicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0°C and add a solution of dimethylamine (as a solution in a suitable solvent or as a gas) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

The Role of this compound as a Synthetic Intermediate

The utility of this compound as a starting material lies in the reactivity of the chlorine atom at the 2-position of the pyridine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Key Reactions and Transformations

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols. This allows for the synthesis of a diverse library of substituted isonicotinamides.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a variety of organoboron reagents. This is a powerful tool for constructing biaryl and heteroaryl structures.

-

Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds by coupling the 2-chloro-pyridyl moiety with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.

dot```dot graph Synthesis_Pathways { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted Isonicotinamides" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biaryl/Heteroaryl Isonicotinamides" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amino-substituted Isonicotinamides" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Substituted Isonicotinamides" [label="SNAr (Nu-H)"]; "this compound" -> "Biaryl/Heteroaryl Isonicotinamides" [label="Suzuki Coupling (R-B(OR)2, Pd cat.)"]; "this compound" -> "Amino-substituted Isonicotinamides" [label="Buchwald-Hartwig (R2NH, Pd cat.)"]; }

Caption: Potential inhibition of a kinase signaling pathway.

This compound is a strategically important starting material for the synthesis of a wide array of functionalized molecules. Its straightforward synthesis and the versatility of its reactive chlorine handle make it a valuable tool for medicinal chemists and drug development professionals. The potential to utilize this building block in the development of novel kinase inhibitors highlights its significance in the ongoing quest for new and effective therapeutic agents. Further exploration of its synthetic applications is expected to yield a new generation of drug candidates with improved efficacy and safety profiles.

References

The Discovery and Therapeutic Potential of 2-Chloro-N,N-dimethylisonicotinamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of 2-chloro-N,N-dimethylisonicotinamide derivatives. While specific research focused exclusively on this scaffold is nascent, this document consolidates information from closely related isonicotinamide and nicotinamide analogs to present a detailed perspective for researchers in drug discovery and development. The isonicotinamide core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing potent and selective inhibitory activity against key therapeutic targets.

Introduction to Isonicotinamides in Drug Discovery

Isonicotinamides, isomers of the well-known nicotinamides, have emerged as a promising class of compounds in the development of novel therapeutics. Their unique structural features allow for diverse substitutions, leading to highly potent and selective agents against various biological targets. Notably, isonicotinamide derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and RAF kinase, both of which are implicated in a range of diseases including neurodegenerative disorders, diabetes, and cancer.[1][2] The exploration of specific substitution patterns, such as the 2-chloro-N,N-dimethyl configuration, offers the potential for fine-tuning the pharmacological properties of these molecules to develop next-generation therapies.

Synthesis and Chemical Landscape

The synthesis of this compound derivatives generally follows a convergent strategy, starting from readily available pyridine precursors. The core isonicotinamide scaffold can be constructed through a series of well-established organic reactions. A generalized synthetic pathway is outlined below.

This pathway allows for the introduction of various substituents at other positions on the pyridine ring, enabling the exploration of structure-activity relationships (SAR).

Biological Activity and Therapeutic Potential

Research into isonicotinamide derivatives has revealed their potential as potent kinase inhibitors. The following sections detail the key biological targets and present relevant data from the literature for analogous compounds.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, type II diabetes, and certain cancers.[1] Isonicotinamides have been identified as highly selective inhibitors of GSK-3.[1][3]

The table below summarizes the in vitro activity of representative isonicotinamide-based GSK-3 inhibitors from the literature.

| Compound ID | Structure | GSK-3β IC50 (nM) | Kinase Selectivity | Reference |

| 1a | 2-amino-N-(pyridin-3-yl)isonicotinamide | 10 | High | [3] |

| 1b | 2-amino-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide | 5 | High | [3] |

| 3h | 2-amino-5-bromo-N-(pyridin-2-yl)isonicotinamide | 2 | High | [3] |

Other Kinase Targets

Beyond GSK-3, isonicotinamides and their regioisomers, nicotinamides, have shown activity against a range of other kinases, suggesting a broader therapeutic potential for the this compound scaffold.

-

RAF Kinase: Pyridyl isonicotinamide derivatives have been disclosed as inhibitors of RAF kinase, a key component of the MAPK/ERK signaling pathway often dysregulated in cancer.[2]

-

VEGFR-2: Nicotinamide derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.

-

MNK1/2 and p70S6K: Morpholino nicotinamide analogs have been developed as dual inhibitors of MNK1/2 and p70S6K, proteins involved in tumorigenesis.

-

Succinate Dehydrogenase (SDH): Some nicotinamide derivatives have been evaluated as inhibitors of SDH, with applications as fungicides.[4]

The diverse biological activities of these related compounds underscore the potential of the this compound core as a template for the design of novel inhibitors targeting a variety of diseases.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of a representative 2-chloro-isonicotinamide derivative and a general protocol for a kinase inhibition assay, based on established procedures in the literature.

Synthesis of this compound

Materials: 2-chloroisonicotinic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), dimethylamine solution (2M in THF), triethylamine (TEA), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

Procedure:

-

To a solution of 2-chloroisonicotinic acid (1.0 eq) in DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.

-

Dissolve the crude acid chloride in DCM and cool to 0 °C.

-

Add triethylamine (2.5 eq) followed by the dropwise addition of dimethylamine solution (1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials: Kinase of interest (e.g., GSK-3β), appropriate substrate peptide, ATP, assay buffer, test compound dilutions, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure:

-

Prepare a series of dilutions of the this compound derivative in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility and the established biological activities of related isonicotinamide and nicotinamide derivatives provide a strong foundation for further research. Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish detailed structure-activity relationships and to identify lead compounds for various therapeutic targets. In silico modeling and experimental screening against a panel of kinases will be crucial in elucidating the full potential of this compound class.

References

- 1. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridyl Isonicotinamide Inhibitors of RAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors [jstage.jst.go.jp]

The Synthetic Intermediate 2-chloro-N,N-dimethylisonicotinamide: A Technical Guide to its Potential Applications

Disclaimer: Direct experimental data and publications specifically detailing the synthesis, properties, and applications of 2-chloro-N,N-dimethylisonicotinamide are limited in publicly accessible scientific literature. This guide, therefore, leverages available information on its precursor, 2-chloroisonicotinic acid, and related 2-chloropyridine derivatives to provide a comprehensive overview of its potential for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated pyridine derivative with potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive chlorine atom and a dimethylamide functional group on an isonicotinoid scaffold, suggests a range of possible chemical modifications and biological activities. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. The N,N-dimethylamide group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide explores the plausible synthesis, physicochemical properties by analogy, and potential applications of this compound based on the known chemistry of its structural analogs.

Physicochemical Properties

| Property | 2-chloroisonicotinic acid | 2-chloro-N,N-dimethylnicotinamide |

| CAS Number | 6313-54-8[1] | 52943-21-2 |

| Molecular Formula | C₆H₄ClNO₂[1] | C₈H₉ClN₂O |

| Molecular Weight | 157.55 g/mol [1] | 184.63 g/mol |

| Appearance | White to cream powder | Not available |

| Melting Point | >175°C (decomposition) | Not available |

| Solubility | Insoluble in water, soluble in organic solvents like benzene and toluene. | Not available |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the amidation of its precursor, 2-chloroisonicotinic acid. Several general methods for the conversion of carboxylic acids to N,N-dimethylamides have been reported in the literature.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound from its carboxylic acid precursor.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common amidation methods and has not been specifically optimized for this compound.

Objective: To synthesize this compound from 2-chloroisonicotinic acid.

Materials:

-

2-chloroisonicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylamine solution (e.g., 2M in THF) or gaseous dimethylamine

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride Intermediate

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroisonicotinic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride) (1.2-1.5 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the excess solvent and volatile reagents under reduced pressure using a rotary evaporator to obtain the crude 2-chloroisonicotinoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (2-3 equivalents) and triethylamine (1.5-2 equivalents) in anhydrous DCM.

-

Add the dimethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological data for this compound is lacking, the known activities of related 2-chloropyridine and nicotinic acid derivatives suggest several promising areas of investigation. Derivatives of 2-chloronicotinic acid are important intermediates in the synthesis of medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides.[2]

As a Scaffold for Kinase Inhibitors

Isonicotinamide derivatives are known to exhibit diverse biological activities, including the modulation of enzyme functions.[3] The structural features of compounds similar to 2-chloro-6-(dimethylamino)-N,N-dimethylisonicotinamide suggest potential as kinase inhibitors, which are critical in cancer pathways.[3] The 2-chloro position provides a handle for introducing various substituents that can be tailored to target the ATP-binding site of specific kinases.

Development of Agrochemicals

2-Chloronicotinic acid is a known intermediate for herbicides such as nicosulfuron and diflufenican. This suggests that this compound could also serve as a valuable precursor for the synthesis of novel agrochemicals.

Anti-inflammatory and Analgesic Agents

The synthesis of the anti-inflammatory and analgesic drug pranoprofen utilizes 2-chloronicotinic acid.[2] This indicates that the 2-chloropyridine scaffold can be incorporated into molecules with anti-inflammatory properties.

General Drug Discovery Workflow

The utility of this compound as a building block in drug discovery can be visualized in a generalized workflow.

Caption: A generalized workflow for utilizing the target compound in a drug discovery pipeline.

Conclusion

Although specific data on this compound is scarce, its chemical structure suggests significant potential as a versatile intermediate in medicinal chemistry and materials science. Based on the known reactivity and applications of its precursor and related analogs, this compound represents a valuable, yet underexplored, scaffold for the development of novel kinase inhibitors, agrochemicals, and anti-inflammatory agents. The hypothetical synthetic protocol provided in this guide offers a starting point for its preparation, enabling further investigation into its properties and biological activities. Future research into this and similar isonicotinamide derivatives is warranted to fully elucidate their potential in various scientific and industrial applications.

References

2-Chloro-N,N-dimethylisonicotinamide: A Versatile Synthetic Intermediate in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-chloro-N,N-dimethylisonicotinamide, a key heterocyclic building block in organic synthesis. While specific data for this compound is limited in publicly accessible literature, this document leverages available information on closely related analogues, particularly 2-chloro-N,N-dimethylnicotinamide and other functionalized chloropyridines, to present a comprehensive resource for researchers. The guide covers the synthesis, physicochemical properties, and, most importantly, the application of this intermediate in pivotal cross-coupling reactions that are fundamental to modern drug development.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-Chloro-N,N-dimethylnicotinamide (CAS: 52943-21-2)[1] | 2-Chloroisonicotinamide (CAS: 100859-84-5)[2] |

| Molecular Formula | C₈H₉ClN₂O | C₈H₉ClN₂O | C₆H₅ClN₂O |

| Molecular Weight | 184.63 g/mol | 184.623 g/mol [1] | 156.57 g/mol [2] |

| Appearance | White to off-white solid | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Data not available | Data not available |

Spectral Data Interpretation (Anticipated):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and two singlets corresponding to the non-equivalent methyl groups of the dimethylamide moiety, depending on the rotational barrier around the C-N bond. The chemical shifts of the pyridine protons will be influenced by the chloro and carboxamide substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, the carbonyl carbon of the amide, and the two methyl carbons. The carbon attached to the chlorine atom will be significantly downfield.

-

IR Spectroscopy: Key vibrational bands are expected for the C=O stretching of the amide (typically around 1630-1680 cm⁻¹), C-Cl stretching, and various C=C and C=N stretching frequencies characteristic of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

The synthesis of this compound can be approached from isonicotinic acid or its derivatives. A general, plausible synthetic workflow is outlined below. While a specific, detailed protocol for the N,N-dimethylated isonicotinamide is not available, a method for the synthesis of the related 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine has been reported with a yield of up to 98.5%.[3] Another approach involves the chlorination of the corresponding hydroxypyridine or the N-oxide derivative followed by amidation.

Experimental Protocol: General Synthesis from 2-Chloroisonicotinic Acid (Hypothetical)

Materials:

-

2-Chloroisonicotinic acid

-

Oxalyl chloride or thionyl chloride

-

Dimethylamine (solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or other suitable base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Acid Chloride Formation: To a solution of 2-chloroisonicotinic acid in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride or thionyl chloride. Stir the reaction mixture at room temperature until the evolution of gas ceases and the starting material is consumed (monitored by TLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. To this, add triethylamine followed by the slow addition of a solution of dimethylamine in THF. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloropyridine motif is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxamide group activates the C-Cl bond towards oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

-

Inert atmosphere setup

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 | General conditions |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 80-98 | General conditions |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[4][5] This reaction is particularly valuable for synthesizing intermediates for pharmaceuticals.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (1.2-2 times the Pd amount)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere setup

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium precatalyst, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | General Yield Range (%) |

| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 75-95 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 70-90 |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[6]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Inert atmosphere setup

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Add the degassed solvent, followed by this compound, the terminal alkyne, and the amine base.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 4: Typical Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Source | Base | Solvent | Temperature (°C) | General Yield Range (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 60-90 |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 25-60 | 65-95 |

Role in the Synthesis of Biologically Active Molecules

While direct synthetic routes to marketed drugs using this compound are not prominently documented, the 2-aminopyridine and 2-arylpyridine moieties, which can be readily synthesized from this intermediate, are core structures in numerous kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer.

Potential Therapeutic Targets

-

BCR-ABL Kinase: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Inhibitors like Imatinib and Nilotinib target the ATP-binding site of the ABL kinase domain, preventing phosphorylation of downstream substrates and inducing apoptosis in cancer cells.[1][7][8] The synthesis of many BCR-ABL inhibitors involves the coupling of an aminopyrimidine or a related heterocycle with a substituted aniline derivative, a transformation where a 2-chloropyridine intermediate could be employed.[9]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in regulating cell growth, differentiation, and survival.[10] Overexpression or constitutive activation of Src kinases is associated with the progression of many solid tumors.[11] Bosutinib and Dasatinib are examples of Src/Abl kinase inhibitors.[12][13][14][15] The synthesis of such inhibitors often relies on building blocks that can be derived from functionalized chloropyridines.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of complex organic molecules. Its utility is primarily derived from the reactivity of the 2-chloro substituent in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide efficient and modular routes to a diverse array of substituted pyridine derivatives, which are key pharmacophores in many clinically important drugs, particularly in the area of oncology. While specific experimental data for this particular isomer is sparse, the general reactivity patterns of chloropyridines and the established protocols for these coupling reactions provide a strong foundation for its successful application in drug discovery and development. Researchers are encouraged to use the information provided in this guide as a starting point and to conduct thorough experimental optimization for their specific applications.

References

- 1. 2-Chloro-N,N-dimethylnicotinamide, 97% | Fisher Scientific [fishersci.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Chloro-N-isobutylisonicotinamide|CA|131418-11-6 [benchchem.com]

- 14. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N,N-dimethylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-chloro-N,N-dimethylisonicotinamide, a substituted pyridine carboxamide of interest in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this guide extrapolates information from closely related analogues, particularly its isomer 2-chloro-N,N-dimethylnicotinamide and other isonicotinamide derivatives. The guide covers putative synthetic routes, potential biological activities, and plausible mechanisms of action, with a focus on detailed experimental protocols and data presented in a comparative format. All discussions on biological effects and signaling pathways are based on the known activities of structurally similar compounds and should be considered as areas for future investigation for this compound.

Chemical Identity and Properties

This compound is a derivative of isonicotinic acid, featuring a chlorine atom at the 2-position and a dimethylamide group at the 4-position of the pyridine ring. While specific experimental data for this compound is scarce in the public domain, its properties can be inferred from its structure and comparison with its isomer, 2-chloro-N,N-dimethylnicotinamide.

| Property | Predicted/Inferred Value for this compound | Reported Value for 2-chloro-N,N-dimethylnicotinamide |

| Molecular Formula | C₈H₉ClN₂O | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol | 184.63 g/mol |

| Appearance | Likely a white to off-white solid | - |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | - |

| CAS Number | Not assigned | 52943-21-2 |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis of this compound has not been prominently reported. However, based on established synthetic methodologies for analogous pyridine carboxamides, a plausible two-step synthetic route can be proposed. This route involves the chlorination of isonicotinic acid followed by amidation with dimethylamine.

Proposed Synthetic Pathway

A likely synthetic pathway for this compound is outlined below. It begins with the conversion of a suitable isonicotinic acid precursor to an activated form, such as an acid chloride, which then reacts with dimethylamine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Analogous)

The following protocols are adapted from the synthesis of the closely related isomer, 2-chloro-N,N-dimethylnicotinamide, and other substituted pyridine carboxamides. These should serve as a starting point for the synthesis of the title compound.

Protocol 1: Synthesis of 2-chloroisonicotinic acid from Isonicotinic acid N-oxide (Analogous to Nicotinic Acid Chlorination)

-

Materials: Isonicotinic acid N-oxide, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), triethylamine.

-

Procedure:

-

To a stirred suspension of isonicotinic acid N-oxide in a suitable solvent (e.g., chloroform or neat POCl₃), slowly add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at room temperature.

-

If necessary, an organic base such as triethylamine can be added dropwise to facilitate the reaction.

-

The reaction mixture is then heated to reflux for several hours (typically 2-4 hours) and monitored by thin-layer chromatography (TLC).

-

After completion, the excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and the pH is adjusted to precipitate the 2-chloroisonicotinic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Protocol 2: Synthesis of this compound from 2-chloroisonicotinic acid

-

Materials: 2-chloroisonicotinic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dimethylamine (solution in THF or as a gas), an appropriate organic solvent (e.g., dichloromethane, THF), and a non-nucleophilic base (e.g., triethylamine).

-

Procedure:

-

Suspend 2-chloroisonicotinic acid in an inert solvent such as dichloromethane.

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the formation of the acid chloride.

-

Stir the reaction mixture at room temperature for 1-2 hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

-

In a separate flask, dissolve dimethylamine in the same solvent and cool to 0 °C.

-

Slowly add the freshly prepared 2-chloroisonicotinoyl chloride solution to the dimethylamine solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

-

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not available in the current literature. However, the isonicotinamide and nicotinamide scaffolds are present in numerous biologically active molecules. Their derivatives have shown a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Analogous Biological Activities

-

Antimicrobial Activity: Many pyridine derivatives exhibit antimicrobial properties. The presence of a chlorine atom can enhance this activity. It is plausible that this compound could be investigated for its effects against various bacterial and fungal strains.

-

Anticancer Activity: Nicotinamide and its derivatives are crucial in cellular metabolism, particularly in the NAD⁺ salvage pathway.[1][2] Dysregulation of this pathway is observed in many cancers. Some nicotinamide analogs act as inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which is a promising target in oncology.[1] It is conceivable that this compound could interact with enzymes in this pathway.

-

Enzyme Inhibition: The pyridine carboxamide structure is a common motif in various enzyme inhibitors. Depending on its three-dimensional conformation, this compound could potentially inhibit kinases, polymerases, or other enzymes involved in cellular signaling.

Potential Involvement in the NAD⁺ Salvage Pathway

Nicotinamide is a key precursor in the NAD⁺ salvage pathway, which is essential for maintaining cellular NAD⁺ levels.[3][4] NAD⁺ is a critical coenzyme for numerous metabolic reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair, stress resistance, and metabolic regulation.[1] Isonicotinamide, as an isomer of nicotinamide, and its derivatives could potentially interfere with this pathway.

Caption: Potential interaction of this compound with the NAD+ salvage pathway.

This diagram illustrates the core NAD⁺ salvage pathway and a hypothetical inhibitory action of this compound on the rate-limiting enzyme, NAMPT. Such inhibition would lead to a depletion of cellular NAD⁺, affecting the function of NAD⁺-dependent enzymes and potentially leading to cytotoxic effects in cancer cells that are highly reliant on this pathway.

Quantitative Data (Analogous Compounds)

Specific quantitative data for this compound is not available. The following table summarizes typical yields for the synthesis of the related compound, 2-chloro-N,N-dimethylnicotinamide, as reported in the literature. This data can provide a benchmark for the expected efficiency of the proposed synthesis.

| Starting Material | Reaction | Product | Yield (%) | Reference |

| 2-chloronicotinic acid | Chlorination with SOCl₂ followed by reaction with dimethylamine | 2-chloro-N,N-dimethylnicotinamide | ~95% | Patent CN101693687B |

| 2-chloro-3-trichloromethylpyridine | Reaction with dimethylamine in water | 2-chloro-N,N-dimethylnicotinamide | up to 98.5% | Patent CN101693687B |

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity based on its structural similarity to other pharmacologically relevant pyridine carboxamides. This guide provides a foundational overview by extrapolating from the available literature on its isomers and related compounds.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route for this compound and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

Biological Screening: Conducting comprehensive in vitro screening to assess its potential antimicrobial, anticancer, and enzyme inhibitory activities.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by the compound, with a particular focus on the NAD⁺ metabolic pathways.

The information presented herein serves as a valuable resource for researchers initiating studies on this and related compounds, providing a structured framework for synthesis and biological evaluation.

References

- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

Methodological & Application

synthesis of nicosulfuron using 2-chloro-N,N-dimethylisonicotinamide

Application Notes: Synthesis of Nicosulfuron

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Nicosulfuron, a sulfonylurea herbicide. The described pathway starts from 2-chloro-N,N-dimethylnicotinamide and involves the synthesis of key intermediates, including 2-amino-4,6-dimethoxypyrimidine.

Introduction

Nicosulfuron is a selective, post-emergence herbicide used for controlling a wide range of grass and broadleaf weeds in corn crops.[1][2] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[6][7] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[8] The selectivity of nicosulfuron in corn is due to the crop's ability to rapidly metabolize the compound into inactive metabolites.[1][5]

The synthesis of nicosulfuron is typically achieved by the condensation of two key intermediates: a substituted pyridine sulfonyl derivative and 2-amino-4,6-dimethoxypyrimidine. This document outlines a viable synthetic route starting from 2-chloro-N,N-dimethylnicotinamide.

Synthesis Pathway Overview

The overall synthesis is a multi-step process involving the independent preparation of two key intermediates, which are then coupled in the final step to yield nicosulfuron.

Figure 1. Overall workflow for the synthesis of Nicosulfuron.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorosulfonyl-N,N-dimethylnicotinamide (Intermediate 1)

This protocol is adapted from the process described in patent CN110878084A.[9]

Step 1.1: Synthesis of 2-Mercapto-N,N-dimethylnicotinamide

-

To a suitable reaction vessel, add a 20% aqueous solution of sodium hydroxide.

-

Add 9.05 g of 2-chloro-N,N-dimethylnicotinamide to the solution.

-

Add 3.2 g of sodium hydrosulfide (NaSH) and 7.8 g of sulfur powder to the reaction system.

-

Heat the mixture to 80°C and maintain the reaction for 3 hours with stirring.

-

After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid and dry to obtain 2-mercapto-N,N-dimethylnicotinamide.

Step 1.2: Synthesis of 2-Chlorosulfonyl-N,N-dimethylnicotinamide

-

Dissolve 7.96 g of the 2-mercapto-N,N-dimethylnicotinamide from the previous step in a 60% aqueous solution of acetic acid.

-

Bubble chlorine gas (Cl₂) into the reaction system.

-

Maintain the reaction temperature at 40°C for 2 hours.

-

Upon completion, remove the solvent under reduced pressure to obtain the product, 2-chlorosulfonyl-N,N-dimethylnicotinamide.

Figure 2. Workflow for the synthesis of Intermediate 1.

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Intermediate 2)

This protocol is based on a high-yield method starting from malononitrile, as described in patent CN103159684B.[10]

-

In a reaction vessel, suspend malononitrile (132.0 g, 2.0 mol) and methanol (320.0 g, 10.0 mol) in methyl tert-butyl ether (1000 ml).

-

Add cobalt chloride (1.5 g) as a catalyst.

-

Stir the mixture and introduce dry hydrogen chloride gas, maintaining a pressure of 0.1–0.5 MPa and a temperature of 25–35°C for 4 hours.

-

After the reaction, degas the system and filter to obtain a solution of dimethoxy amidine, which can be used directly in the next step.

-

The subsequent steps involve cyanamide substitution and aromatic cyclization to yield the final product. The overall process from malononitrile achieves a high yield and purity.[10]

Note: Several alternative synthetic routes for 2-amino-4,6-dimethoxypyrimidine exist, including those starting from guanidine nitrate and diethyl malonate.[11][12][13]

Protocol 3: Final Synthesis of Nicosulfuron

This final step involves the condensation of the two key intermediates. The reaction is adapted from patent CN103524493A.[14]

-

Dissolve 2-chlorosulfonyl-N,N-dimethylnicotinamide (molar ratio: 1) in a suitable organic solvent (e.g., acetonitrile).

-

Add an organic base, such as triethylamine (molar ratio: 2-3).

-

Add sodium cyanate (NaOCN) (molar ratio: 1.25-1.75).

-

Stir the reaction mixture at a temperature between 20°C and 30°C for 2 to 10 hours. This in-situ reaction forms the corresponding isocyanate intermediate.

-

Without isolating the intermediate, add 2-amino-4,6-dimethoxypyrimidine (molar ratio: 1.0-1.2) to the reaction mixture.

-

Continue stirring at ambient temperature for 0.5 to 5 hours to complete the condensation reaction.

-

Upon completion, the product nicosulfuron can be isolated through standard workup procedures, such as filtration and washing.

Data Presentation

The following table summarizes the quantitative data reported in the cited literature for the key synthetic steps.

| Step | Reactants | Product | Yield | Purity | Reference |

| Mercaptation | 2-Chloro-N,N-dimethylnicotinamide | 2-Mercapto-N,N-dimethylnicotinamide | 92% | N/A | [9] |

| Sulfonyl Chlorination | 2-Mercapto-N,N-dimethylnicotinamide | 2-Chlorosulfonyl-N,N-dimethylnicotinamide | 92% | N/A | [9] |

| Synthesis of Intermediate 2 | Malononitrile | 2-Amino-4,6-dimethoxypyrimidine | >77% | >99% | [10] |

| Final Condensation | Intermediates 1 & 2 | Nicosulfuron | >93% | >95% | [15] |

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Nicosulfuron's herbicidal activity stems from its ability to block the ALS enzyme, which is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids.[3]

Figure 3. Nicosulfuron inhibits the ALS enzyme, blocking the production of essential amino acids.

This inhibition halts protein synthesis and cell division, particularly at the meristems (growing points) of the weed.[3] Symptoms, such as chlorosis and necrosis, appear gradually over several days to weeks, leading to the death of the plant.[1][4][5]

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. Nicosulfuron Herbicide | Selective Post-Emergence Weed Control for Corn [smagrichem.com]

- 3. pomais.com [pomais.com]

- 4. cals.cornell.edu [cals.cornell.edu]

- 5. Nicosulfuron:Mode of Action_Chemicalbook [chemicalbook.com]

- 6. What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry [sinobiochemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. iskbc.com [iskbc.com]

- 9. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]

- 10. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 11. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 12. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 13. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 14. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]

- 15. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling of 2-chloro-N,N-dimethylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, particularly valued in the pharmaceutical industry for its ability to form carbon-carbon bonds under mild conditions with high functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1] The synthesis of substituted pyridines is of significant interest in drug discovery, as the pyridine scaffold is a core component of numerous biologically active molecules.[3][4]

This document provides a detailed experimental protocol for the Suzuki coupling of 2-chloro-N,N-dimethylisonicotinamide with various arylboronic acids. Due to the electronic properties of the pyridine ring and the presence of the nitrogen atom which can coordinate to the palladium catalyst, the coupling of 2-chloropyridines can be challenging and often requires carefully optimized reaction conditions.[3][5] This protocol is designed to serve as a robust starting point for researchers aiming to synthesize 2-aryl-N,N-dimethylisonicotinamides, which are valuable intermediates in the development of novel therapeutics.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex.[3][6]

-

Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center.[3][6]

-

Reductive Elimination: The two organic ligands on the palladium complex (the pyridyl and aryl groups) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][6]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-chloropyridine derivatives with arylboronic acids. This data, gathered from analogous systems, provides a reference for expected outcomes and a basis for optimization.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 2-Chloropyridines

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | [3] |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 92 | [3] |

| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3) | THF | 50 | 18 | 76 | [7][8] |

| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Acetonitrile/H₂O | 80 | 2 | ~90 | [9] |

| 5 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 120 | 0.17 | 60-70 | [10] |

Table 2: Substrate Scope for Suzuki Coupling of 2-Chloropyridines

| Entry | 2-Chloropyridine Derivative | Arylboronic Acid | Catalyst System | Base | Yield (%) | Reference |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85 | [3] |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 94 | [3] |

| 3 | 2-Chloropyridine | 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 88 | [3] |

| 4 | 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd2 | K₂CO₃ | High | [11] |

| 5 | 3-Chloro-2-fluoropyridine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 82 | [9] |

Experimental Protocols

This protocol describes a general and robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.